molecular formula C19H19N3O2 B11280313 N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11280313
M. Wt: 321.4 g/mol
InChI Key: WATZCDLYNHAZFS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known by its CAS number 53498-47-8, is a chemical compound with potential applications in various fields. It belongs to the class of pyrazole derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:

The synthesis of N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide involves several steps. One common synthetic route includes the following:

  • Formation of the Pyrazole Ring:

    • Start with 4-methoxybenzaldehyde and 4-ethylphenylhydrazine.
    • React them under appropriate conditions (such as reflux in a suitable solvent) to form the pyrazole ring.
  • Carboxylation:

    • Introduce the carboxamide group by reacting the pyrazole intermediate with an appropriate carboxylic acid derivative (e.g., acetyl chloride).
    • This step yields this compound.

Industrial Production:

Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial processes are proprietary and may not be widely disclosed.

Chemical Reactions Analysis

N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced.

    Common Reagents and Conditions: These reactions typically involve reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.

    Major Products: The specific products depend on the reaction conditions and substituents present.

Scientific Research Applications

N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Biological Studies: It may interact with specific receptors or enzymes.

    Industry: Its derivatives could serve as building blocks for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique, similar compounds include other pyrazole derivatives like N-phenylpyrazole and N-(4-methylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-3-13-4-8-15(9-5-13)20-19(23)18-12-17(21-22-18)14-6-10-16(24-2)11-7-14/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

WATZCDLYNHAZFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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